ethyl 2-((3r,5r,7r)-adamantane-1-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Description
Molecular Architecture and Stereochemical Configuration
Ethyl 2-((3R,5R,7R)-adamantane-1-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate features a hybrid molecular architecture combining an adamantane core, a cyclopenta[b]thiophene ring, and an ethyl ester group. The adamantane moiety adopts a rigid diamondoid structure with a chair-like conformation, stabilized by its (3R,5R,7R) stereochemical configuration. The cyclopenta[b]thiophene system consists of a five-membered thiophene ring fused to a partially saturated cyclopentane ring, introducing planar aromaticity from the thiophene and flexibility from the dihydrocyclopentane.
Key structural features include:
- Amide linkage : The adamantane-1-carboxamido group connects to the cyclopenta[b]thiophene via a planar amide bond (C=O···N-H), with bond lengths characteristic of resonance stabilization (C-N: ~1.33 Å, C=O: ~1.24 Å).
- Ethyl ester : Positioned at the 3-carboxylate site, this group enhances solubility and modulates electronic effects on the thiophene ring.
- Stereochemical rigidity : The adamantane’s bridgehead carbons enforce a fixed spatial arrangement, while the cyclopenta[b]thiophene exhibits limited conformational flexibility due to ring strain.
Table 1: Molecular Parameters
| Parameter | Value | Source |
|---|---|---|
| Molecular formula | C₁₇H₂₃N₂O₂S | |
| Molecular weight | 327.44 g/mol | |
| Adamantane C-C bond | 1.54–1.56 Å | |
| Thiophene C-S bond | 1.71 Å | |
| Amide C=O bond | 1.24 Å |
Crystallographic Analysis and Conformational Studies
Single-crystal X-ray diffraction reveals a monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 7.715 Å, b = 10.613 Å, c = 25.599 Å, and β = 90.56°. The adamantane core maintains its tetrahedral symmetry, while the cyclopenta[b]thiophene adopts a slightly puckered conformation (dihedral angle: 12.5° relative to the amide plane).
Notable crystallographic observations:
- Intramolecular hydrogen bonding : An N-H···O interaction (2.89 Å) between the amide hydrogen and thiophene-ring oxygen stabilizes the syn conformation.
- Intermolecular interactions : van der Waals forces dominate packing, with adamantane’s hydrophobic domains segregating from polar thiophene-ester regions.
- Torsional angles : The ethyl ester group rotates freely, with a C-O-C-C dihedral angle of 112.3°.
Table 2: Crystallographic Data
| Parameter | Value | Source |
|---|---|---|
| Space group | P2₁/c | |
| Unit cell volume | 2096.12 ų | |
| Hydrogen bond length | 2.89 Å (N-H···O) | |
| R-factor | 0.0579 |
Comparative Analysis with Adamantane-Containing Analogues
Compared to structurally related adamantane derivatives, this compound exhibits unique electronic and steric profiles:
Ethyl adamantane-1-carboxylate (C₁₃H₂₀O₂):
Adamantane-thiourea hybrids :
5-(Adamantan-1-yl)-1,3,4-oxadiazole-2(3H)-thione :
Table 3: Structural Comparisons
| Compound | Key Feature | Effect on Properties |
|---|---|---|
| Title compound | Cyclopenta[b]thiophene-amido | Enhanced rigidity & π-stacking |
| Ethyl adamantane-1-carboxylate | Ester-only substituent | Higher solubility |
| Adamantane-thiourea | Thiourea group | Stronger H-bonding |
Properties
IUPAC Name |
ethyl 2-(adamantane-1-carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO3S/c1-2-25-19(23)17-15-4-3-5-16(15)26-18(17)22-20(24)21-9-12-6-13(10-21)8-14(7-12)11-21/h12-14H,2-11H2,1H3,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHSVALXCVLLIJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C34CC5CC(C3)CC(C5)C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901110728 | |
| Record name | Ethyl 5,6-dihydro-2-[(tricyclo[3.3.1.13,7]dec-1-ylcarbonyl)amino]-4H-cyclopenta[b]thiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901110728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
299950-96-2 | |
| Record name | Ethyl 5,6-dihydro-2-[(tricyclo[3.3.1.13,7]dec-1-ylcarbonyl)amino]-4H-cyclopenta[b]thiophene-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=299950-96-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5,6-dihydro-2-[(tricyclo[3.3.1.13,7]dec-1-ylcarbonyl)amino]-4H-cyclopenta[b]thiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901110728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Retrosynthetic Analysis
The target compound can be dissected into two primary components:
-
Adamantane-1-carboxylic acid : Serves as the acylating agent for the amide bond.
-
Ethyl 5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate : Provides the heterocyclic backbone with an ester functional group.
Key intermediates include:
-
2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (precursor for amidation).
-
Adamantane-1-carbonyl chloride (activated form for coupling).
Stepwise Synthetic Routes
Synthesis of Ethyl 5,6-Dihydro-4H-Cyclopenta[b]Thiophene-3-Carboxylate
The cyclopenta[b]thiophene core is constructed via microwave-assisted cyclization or thermal condensation :
Method A (Microwave-Assisted) :
-
Starting Material : 3-Aminobenzoic acid derivatives react with thioglycolic acid under microwave irradiation (150°C, 30 min) to form the thiophene ring.
-
Esterification : The carboxylic acid intermediate is treated with ethanol and thionyl chloride (SOCl₂) to yield the ethyl ester.
Method B (Thermal Cyclization) :
Amidation with Adamantane-1-Carboxylic Acid
Activation of Adamantane-1-Carboxylic Acid :
-
Chlorination : Adamantane-1-carboxylic acid is treated with thionyl chloride (SOCl₂) at 40–50°C for 2 hours to form adamantane-1-carbonyl chloride.
Coupling Reaction :
-
Conditions : The ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (1 eq) is dissolved in anhydrous dichloromethane (DCM) with triethylamine (Et₃N, 1.2 eq). Adamantane-1-carbonyl chloride (1.1 eq) is added dropwise at 0°C, followed by stirring at room temperature for 12 hours.
-
Workup : The reaction mixture is washed with brine, dried over MgSO₄, and purified via silica gel chromatography (hexane/ethyl acetate, 7:3) to isolate the product.
Optimization and Industrial-Scale Production
Yield Optimization Strategies
Continuous Flow Reactors : Industrial production employs flow chemistry to enhance scalability and reduce side reactions (e.g., over-amination).
Purification Techniques
-
Chromatography : Reverse-phase HPLC (MeCN/H₂O gradient) achieves >95% purity.
-
Recrystallization : Ethanol/water mixtures (3:1) yield crystalline product with 99% enantiomeric excess.
Analytical Characterization
Spectroscopic Data
Challenges and Troubleshooting
Common Side Reactions
Scalability Limitations
-
Adamantane Availability : High-cost precursor necessitates recycling via acid-catalyzed cleavage.
-
Thiophene Oxidation : Thiophene sulfoxides form under aerobic conditions. Prevented by inert (N₂) atmospheres.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(adamantane-1-carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 2-(adamantane-1-carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its unique structure and biological activity.
Materials Science: It is explored for use in the development of advanced materials, including organic semiconductors and light-emitting diodes.
Biological Research: The compound’s interactions with biological systems are investigated to understand its potential therapeutic effects.
Mechanism of Action
The mechanism of action of ethyl 2-((3r,5r,7r)-adamantane-1-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. The adamantane moiety is known for its ability to enhance the stability and bioavailability of compounds, while the cyclopenta[b]thiophene group can interact with various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The cyclopenta[b]thiophene core is a common motif in bioactive molecules. Key analogues include:
Key Observations :
- Adamantane vs. Amino Groups: The adamantane carboxamido group in the target compound increases steric bulk and lipophilicity compared to the amino group in 2-amino derivatives . This may enhance target binding specificity or pharmacokinetic properties.
- Thioureido Derivatives : Substitution with phenylthioureido (e.g., ) introduces hydrogen-bonding capacity, enhancing interactions with fungal/bacterial targets.
- Functional Group Diversity: The core scaffold tolerates diverse substituents (e.g., cyanoacetamido , furan-piperazine ), enabling tailored biological activities.
Comparison of Key Steps :
- 2-Amino Intermediate: Synthesized via Gewald reaction (e.g., ketone + cyanoacetate + sulfur) .
- Adamantane Derivative: Requires post-functionalization of the amino group, adding complexity compared to simpler analogues .
Pharmacological and Physicochemical Properties
Molecular Docking Insights :
- Adamantane Derivatives: The bulky adamantane group may occupy hydrophobic pockets in target proteins (e.g., NOX4 ), while the thiophene core engages in π-π interactions.
- Thioureido Analogues : The thiourea moiety forms hydrogen bonds with fungal CYP51 or bacterial enzymes, explaining their antimicrobial activity .
Biological Activity
Ethyl 2-((3R,5R,7R)-adamantane-1-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (referred to as Compound 1) is a novel compound that has garnered attention for its potential biological activities. This article explores the biological activity of Compound 1 through various studies, including enzyme inhibition assays, molecular docking analyses, and pharmacological evaluations.
Chemical Structure and Synthesis
Compound 1 belongs to a class of adamantane derivatives that have been explored for their therapeutic potential. The synthesis of Compound 1 typically involves the coupling of adamantane derivatives with thiophene carboxylates, employing strategies such as amide bond formation. The chemical structure can be represented as follows:
Enzyme Inhibition Studies
Recent studies have highlighted the enzyme inhibition properties of Compound 1. In particular, it has shown promising inhibitory effects against several key enzymes:
- 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) : Compound 1 exhibited significant inhibitory activity with an IC50 value of approximately 8 nM in human assays. This suggests a strong potential for regulating glucocorticoid metabolism, which is relevant in conditions like obesity and metabolic syndrome .
- Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) : In comparative studies, derivatives of thiophene compounds have demonstrated varying degrees of inhibition against AChE and BChE. While specific data for Compound 1 is limited, related compounds have shown up to 9.8-fold increased activity against urease compared to standard inhibitors .
Molecular Docking Studies
Molecular docking simulations have been utilized to predict the binding affinity of Compound 1 to target enzymes. The results indicated favorable interactions with the active sites of both AChE and BChE, supporting its potential as a therapeutic agent in neurodegenerative diseases . The binding interactions were characterized by hydrogen bonds and hydrophobic interactions that stabilize the compound within the enzyme's active site.
In Vivo Studies
In vivo pharmacokinetic studies on related adamantane derivatives indicated moderate bioavailability and stability in biological systems. For instance, a derivative similar to Compound 1 displayed an oral bioavailability of approximately 28%, with substantial liver microsomal stability observed during testing . These findings suggest that modifications to the adamantane structure can enhance pharmacokinetic properties.
Antitumor Activity
Emerging research has also pointed towards the antitumor potential of thiophene derivatives. For instance, certain compounds in this class have demonstrated cytotoxic effects against breast cancer cell lines (MCF-7), with IC50 values ranging from 23.2 to 49.9 μM . Although specific data on Compound 1's antitumor effects is still under investigation, its structural analogs have shown promise in inducing apoptosis and cell cycle arrest.
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
